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Research Settings
Introduction

Lasmiditan (marketed as Reyvow) is a first-in-class selective serotonin 5-HT1F receptor

agonist developed for the acute treatment of migraine.[1] Unlike triptans, which exert their

effects through 5-HT1B/1D receptors and are associated with vasoconstriction, Lasmiditan
offers a novel mechanism of action without vasoconstrictive properties.[2][3] This makes it a

valuable tool for migraine research, particularly in studies involving cardiovascular models or

patient populations where triptans are contraindicated.[1][3] Lasmiditan is highly lipophilic,

enabling it to cross the blood-brain barrier and act on both the peripheral and central nervous

systems to inhibit pain pathways.[2][4][5] Its primary therapeutic action is believed to be the

inhibition of calcitonin gene-related peptide (CGRP) and glutamate release in the trigeminal

system.[4][6]

These notes provide a comprehensive overview of dosages and administration protocols for

Lasmiditan compiled from various clinical and preclinical research studies.

Data Presentation: Dosage and Administration
The following tables summarize quantitative data on Lasmiditan dosage and administration

from human clinical trials and preclinical animal models.
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Table 1: Lasmiditan Dosage in Clinical Research (Human)

Study Phase Dosage
Administration
Protocol

Key Efficacy
Endpoint

Reference(s)

Phase 3

(SPARTAN,

SAMURAI)

50 mg, 100 mg,

200 mg (Oral)

Single oral dose

for an acute

migraine attack.

A second dose

for rescue or

recurrence was

permitted

between 2 and

24 hours after

the first.[7][8][9]

Proportion of

patients

achieving

headache pain

freedom at 2

hours post-dose.

[7][10][11]

[7][8][9][10][11]

[12]

Phase 2
50 mg, 100 mg,

200 mg (Oral)

Single oral dose

for an acute

migraine attack.

Dose-response

relationship for

headache pain

freedom at 2

hours.[13]

[13]

Pharmacokinetic

s
200 mg (Oral)

Single oral dose

administered

during an acute

migraine attack

and again during

an inter-ictal

(migraine-free)

period to

compare

pharmacokinetic

s.[14]

Characterization

of Cmax, Tmax,

and AUC during

and between

attacks.[14]

[14]

Table 2: Lasmiditan Dosage in Preclinical Research (Animal Models)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1674530?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/74/NCT02605174/Prot_000.pdf
https://clinicaltrials.gov/study/NCT02605174
https://ctv.veeva.com/study/three-doses-of-lasmiditan-50-mg-100-mg-and-200-mg-compared-to-placebo-in-the-acute-treatment-of-m
https://cdn.clinicaltrials.gov/large-docs/74/NCT02605174/Prot_000.pdf
https://www.neurology.org/doi/10.1212/WNL.0000000000006641
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211280Orig1s000ClinPharmR.pdf
https://cdn.clinicaltrials.gov/large-docs/74/NCT02605174/Prot_000.pdf
https://clinicaltrials.gov/study/NCT02605174
https://ctv.veeva.com/study/three-doses-of-lasmiditan-50-mg-100-mg-and-200-mg-compared-to-placebo-in-the-acute-treatment-of-m
https://www.neurology.org/doi/10.1212/WNL.0000000000006641
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211280Orig1s000ClinPharmR.pdf
https://www.clinicaltrials.gov/study/NCT02439320
https://pmc.ncbi.nlm.nih.gov/articles/PMC8252620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8252620/
https://cdn.clinicaltrials.gov/large-docs/90/NCT03247790/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/90/NCT03247790/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/90/NCT03247790/Prot_000.pdf
https://www.benchchem.com/product/b1674530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Dosage
Route of
Administration

Key
Experimental
Endpoint(s)

Reference(s)

Rat (Sprague

Dawley)
10 mg/kg Oral Gavage

Evaluation of

medication

overuse

headache (MOH)

development via

cutaneous

allodynia testing

(von Frey

filaments).[15]

[16]

[15][16]

Rat Up to 10 mg/kg Oral

Inhibition of dural

plasma protein

extravasation

following

trigeminal nerve

stimulation.[2]

[17]

[2][17]

Rat 0.3 - 10 mg/kg Not specified

Dose-dependent

inhibition of

endogenous

CGRP release.

[2]

[2]

Rat
10, 30, 50, or

100 mg/kg
Oral Gavage

4-week toxicity

and toxicokinetic

study.[17]

[17]

Mouse 1 mg/kg Intravenous (IV)

Assessment of

CNS penetration

(brain-to-plasma

ratio).[2]

[2]

Rabbit Calculated based

on Body Surface

Intranasal Pharmacokinetic

profiling (Cmax,

[18]
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Area (BSA) Tmax, AUC) of a

nanoemulsion-

based in situ gel

formulation.[18]

Dog (Beagle)

Not specified

(Clinically

relevant doses)

Not specified

Assessment of

carotid artery

diameter and

blood flow

(vasoactivity).[2]

[2]

Experimental Protocols
Preclinical Model of Medication Overuse Headache
(MOH)
This protocol is based on studies evaluating if frequent administration of Lasmiditan induces

behaviors consistent with MOH in rats.[15][16]

Animals: Adult male Sprague Dawley rats.[15]

Drug Preparation: Lasmiditan is dissolved in a suitable vehicle, such as distilled water, for

oral administration.[15]

Administration:

Animals are habituated to the testing environment and handling.

Baseline cutaneous sensitivity is measured in the periorbital and hindpaw regions using

von Frey filaments.

Rats are administered Lasmiditan (e.g., 10 mg/kg) or vehicle via oral gavage.[15][16]

A repeated dosing schedule is implemented, for instance, six doses administered over a

two-week period (e.g., on days 0, 5, 6, 8, 12, and 13).[15]

Cutaneous allodynia is evaluated regularly throughout the dosing period and for a washout

period (e.g., up to 21 days) until mechanosensitivity returns to baseline.[15][16]
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Endpoint Measurement (Latent Sensitization):

After sensory thresholds return to baseline, a putative migraine trigger (e.g., bright light

stress or a nitric oxide donor) is administered.[15][16]

Periorbital and hindpaw allodynia are re-evaluated hourly for several hours to determine if

Lasmiditan pre-treatment leads to a state of latent sensitization.[15]

Trigeminal Nociception and Neuroinflammation Model
This protocol assesses the ability of Lasmiditan to inhibit central and peripheral trigeminal

neuronal activation.[2][19]

Animals: Anesthetized rats.[2]

Procedure:

The trigeminal ganglion (TG) is surgically exposed and electrically stimulated (e.g., 5 Hz, 5

ms, 1.0 mA for 5 minutes) to induce a neurogenic inflammatory response and central

sensitization.[2][19]

Lasmiditan or vehicle is administered (e.g., orally) one hour prior to the electrical

stimulation.[2][17]

Endpoint Measurement:

Dural Plasma Protein Extravasation: Measures peripheral neuroinflammation. The

inhibition of protein leakage from dural blood vessels is quantified.[2][17]

c-Fos Expression: Two hours after stimulation, animals are perfused, and the brainstem is

processed for immunohistochemistry. The expression of c-Fos, a marker of neuronal

activation, is measured in the trigeminal nucleus caudalis (TNC). A reduction in c-Fos

indicates inhibition of central trigeminal pathways.[2][19]
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Caption: Lasmiditan's selective agonism of 5-HT1F receptors inhibits CGRP and glutamate

release.
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Caption: Workflow for a preclinical Medication Overuse Headache (MOH) model using

Lasmiditan.
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Caption: Relationship between Lasmiditan dosage, its mechanism, and key research

outcomes.
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[https://www.benchchem.com/product/b1674530#dosage-and-administration-protocols-for-
lasmiditan-in-research-settings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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